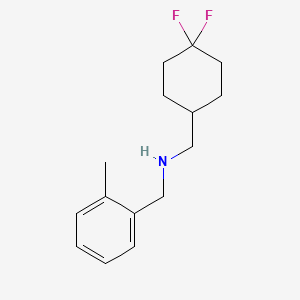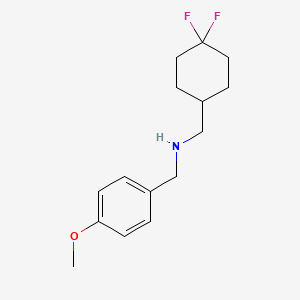
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine is an organic compound that features a cyclohexyl ring substituted with two fluorine atoms and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 4,4-Difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.
Reductive Amination: The 4,4-Difluorocyclohexanone is then subjected to reductive amination with 4-methoxybenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(4,4-Dihydroxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
Reduction: 1-(4,4-Difluorocyclohexyl)-N-(4-hydroxybenzyl)methanamine.
Substitution: 1-(4,4-Dimethoxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
- 1-(4,4-Difluorocyclohexyl)-N-(4-hydroxybenzyl)methanamine.
- 1-(4,4-Dimethoxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
- 1-(4,4-Difluorocyclohexyl)-N-(4-chlorobenzyl)methanamine.
Comparison: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of both fluorine atoms and a methoxybenzyl group. This combination can result in distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO/c1-19-14-4-2-12(3-5-14)10-18-11-13-6-8-15(16,17)9-7-13/h2-5,13,18H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVSUXYCQDGBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
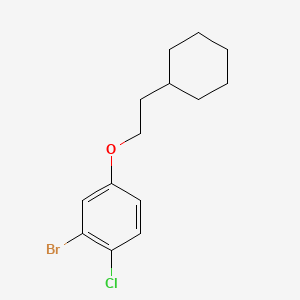

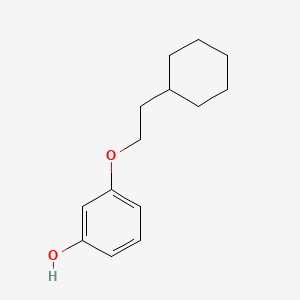
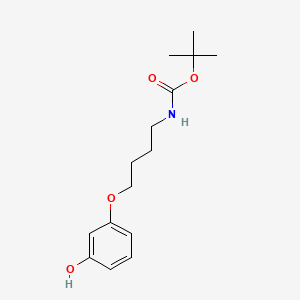

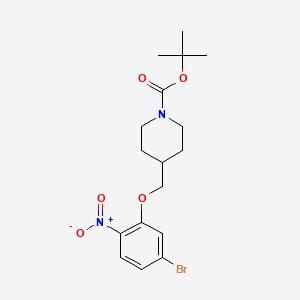
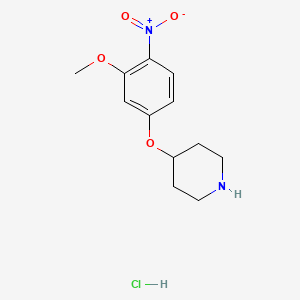
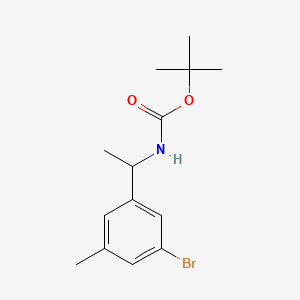
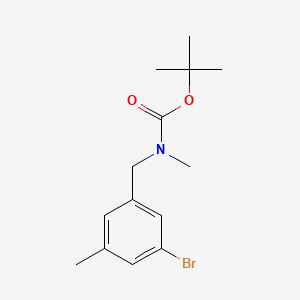
![N-methyl-1-[1-(2,2,2-trifluoroethyl)indol-5-yl]methanamine](/img/structure/B8183027.png)
